

# A Technical Guide to the Spectroscopic Profile of N-(Quinolin-8-ylmethyl)methanamine

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## Compound of Interest

Compound Name: *Methyl-quinolin-8-ylmethyl-amine*

Cat. No.: *B1355219*

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Disclaimer: Direct experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, MS) for N-(quinolin-8-ylmethyl)methanamine could not be located in a comprehensive search of publicly available scientific literature and databases. This guide provides a detailed analysis based on predicted spectroscopic properties derived from established principles and data from structurally analogous compounds. This information is intended to serve as a reference and a predictive guide for researchers, scientists, and drug development professionals.

## Introduction

N-(Quinolin-8-ylmethyl)methanamine is a derivative of quinoline, a heterocyclic aromatic organic compound. The structure consists of a quinoline ring substituted at the 8-position with a methylaminomethyl group [-CH<sub>2</sub>NHCH<sub>3</sub>]. This functional arrangement makes it a potential bidentate ligand for metal chelation and a versatile building block in medicinal chemistry and materials science. A comprehensive understanding of its spectroscopic characteristics is fundamental for its synthesis, identification, and characterization. This technical guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

## Predicted Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds, including 8-methylquinoline, 8-aminoquinoline, and other N-alkylated aminomethylquinolines.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data (Solvent:  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment	Rationale
~8.90	dd	1H	H2	The proton at position 2 is typically the most downfield in the quinoline ring system due to the deshielding effect of the nitrogen atom.
~8.15	dd	1H	H4	The proton at position 4 is also significantly deshielded by the ring nitrogen.
~7.75	dd	1H	H5	Aromatic proton on the carbocyclic ring adjacent to the substitution.
~7.50	t	1H	H6	Aromatic proton on the carbocyclic ring.
~7.40	dd	1H	H7	Aromatic proton on the carbocyclic ring adjacent to the substitution.
~7.35	dd	1H	H3	Aromatic proton on the heterocyclic ring.
~4.10	s	2H	-CH <sub>2</sub> -	Methylene bridge protons, typically

a singlet unless there is restricted rotation. The chemical shift is influenced by the adjacent aromatic ring and amine group.

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~2.50 s 3H -NHCH<sub>3</sub>

The methyl group protons on the nitrogen, appearing as a sharp singlet. This is a characteristic chemical shift for N-methyl groups.  
[\[1\]](#)

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~1.80 br s 1H -NH-

The amine proton signal is often broad and its chemical shift can vary with concentration and temperature. It may exchange with D<sub>2</sub>O.

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Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data (Solvent: CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment	Rationale
~149.0	C2	Carbon adjacent to nitrogen in the quinoline ring.
~147.5	C8a	Quaternary carbon at the ring junction.
~138.0	C8	Carbon bearing the methylaminomethyl substituent.
~136.5	C4	Aromatic CH carbon.
~129.5	C5	Aromatic CH carbon.
~128.0	C4a	Quaternary carbon at the ring junction.
~127.0	C6	Aromatic CH carbon.
~126.5	C7	Aromatic CH carbon.
~121.5	C3	Aromatic CH carbon.
~55.0	-CH <sub>2</sub> -	Methylene bridge carbon.
~36.0	-NHCH <sub>3</sub>	N-methyl carbon.

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Rationale
3350 - 3310	Weak-Medium	N-H Stretch	Secondary amines show a single N-H stretching band in this region.[1]
3100 - 3000	Medium	Aromatic C-H Stretch	Characteristic stretching vibrations for C-H bonds on the quinoline ring.
2950 - 2840	Medium	Aliphatic C-H Stretch	Symmetric and asymmetric stretching of C-H bonds in the methylene and methyl groups.
~1600, ~1570, ~1500	Medium-Strong	C=C & C=N Stretch	Aromatic ring stretching vibrations characteristic of the quinoline core.
1335 - 1250	Medium-Strong	C-N Stretch	Aromatic amine C-N stretching vibration.
850 - 750	Strong	C-H Bending	Out-of-plane bending for the substituted aromatic ring.

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation	Rationale
172	$[M]^+$	Molecular ion peak. The compound has an even number of nitrogen atoms, resulting in an even nominal mass.
171	$[M-H]^+$	Loss of a hydrogen radical.
143	$[M-CH_2NH]^+$	Alpha-cleavage, loss of the methylamino radical, leading to a stable quinolin-8-ylmethyl cation.
142	$[M-NHCH_3]^+$	Cleavage of the C-N bond to lose the methylamine group, forming a quinoline-8-methylene radical cation.
129	$[Quinoline]^+$	Fragmentation leading to the quinoline cation radical.

## Experimental Protocols

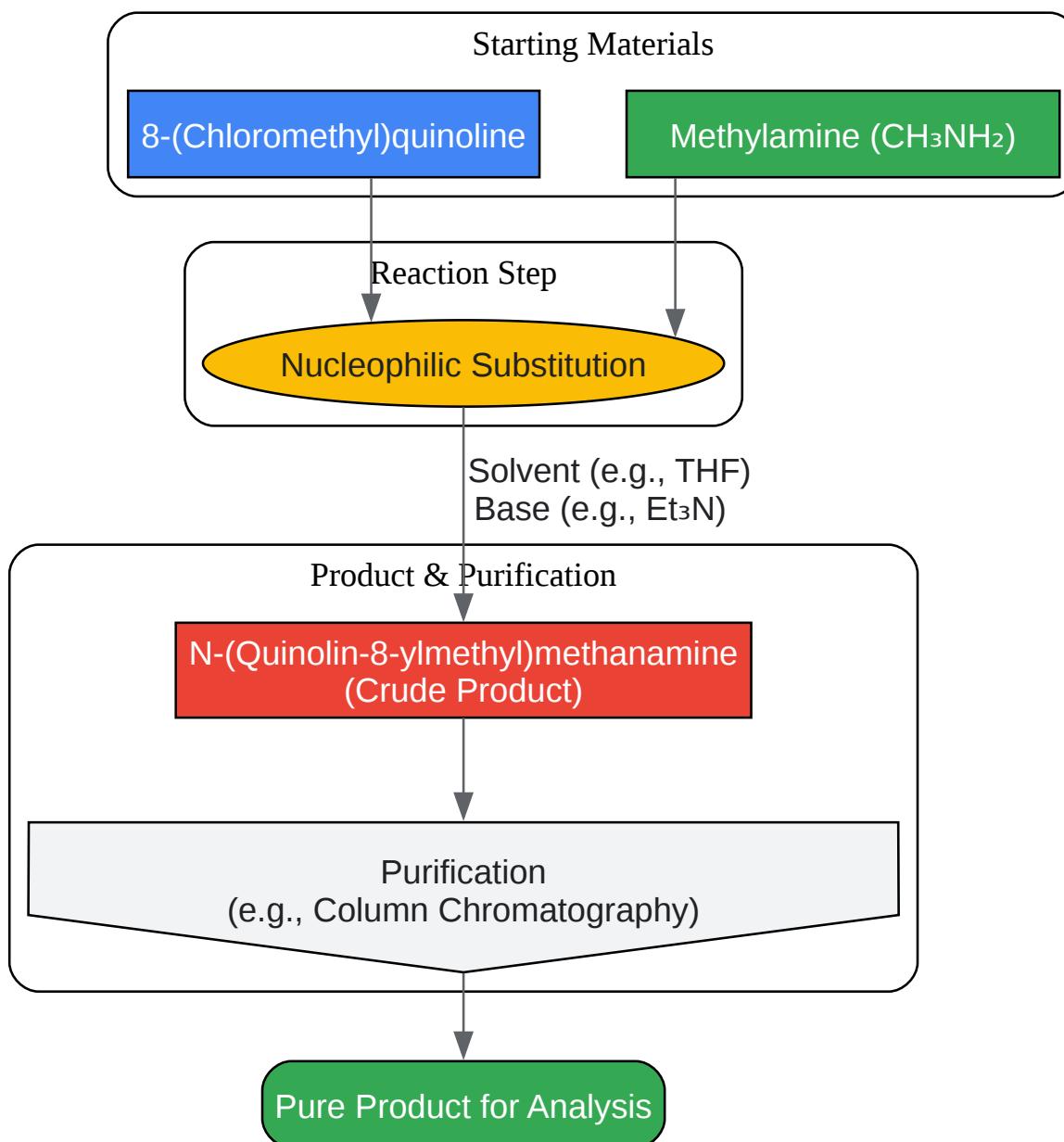
The following are generalized protocols for the acquisition of spectroscopic data for N-(quinolin-8-ylmethyl)methanamine.

- NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a 400 MHz or higher spectrometer. The sample would be dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). For confirmation of the N-H proton, a  $\text{D}_2\text{O}$  exchange experiment would be performed.
- IR Spectroscopy:** The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a neat thin film on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate, or as a KBr pellet if the sample is a solid. Data would be collected over a range of 4000-400  $\text{cm}^{-1}$ .

- Mass Spectrometry: A high-resolution mass spectrum (HRMS) would be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition. Low-resolution mass spectra for fragmentation analysis would be obtained using a standard quadrupole mass spectrometer with EI.

## Logical Workflow Visualization

As no specific signaling pathways involving this molecule were identified, a potential synthetic workflow is presented below. A plausible and common route to synthesize N-(quinolin-8-ylmethyl)methanamine is via the nucleophilic substitution of 8-(chloromethyl)quinoline with methylamine.



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Caption: Predicted synthesis workflow for N-(quinolin-8-ylmethyl)methanamine.

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## References

- 1. chem.libretexts.org [chem.libretexts.org]
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